molecular formula C21H22O3 B12523989 Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- CAS No. 656241-65-5

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)-

Katalognummer: B12523989
CAS-Nummer: 656241-65-5
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: ZINBALUYNHAWFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a cyclobutanone core with two methoxyphenyl groups and an isopropylidene substituent, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclobutanone derivatives with different substituents.
  • Methoxyphenyl-substituted ketones.
  • Isopropylidene-substituted cyclobutanones.

Uniqueness

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

656241-65-5

Molekularformel

C21H22O3

Molekulargewicht

322.4 g/mol

IUPAC-Name

2,2-bis(4-methoxyphenyl)-4-propan-2-ylidenecyclobutan-1-one

InChI

InChI=1S/C21H22O3/c1-14(2)19-13-21(20(19)22,15-5-9-17(23-3)10-6-15)16-7-11-18(24-4)12-8-16/h5-12H,13H2,1-4H3

InChI-Schlüssel

ZINBALUYNHAWFF-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1CC(C1=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.